N-benzyl-5-(2-thienyl)pentanamide
Overview
Description
Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom . They play a crucial role in the structure of proteins and are present in a variety of biological systems .
Synthesis Analysis
Amides can be synthesized through various methods. One common method involves the reaction of an acid chloride with an amine . Another method is the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .Molecular Structure Analysis
Amides have a planar structure around the carbonyl group and the nitrogen atom, with the C-N bond exhibiting partial double bond character due to resonance .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. For instance, they can be hydrolyzed to produce carboxylic acids and amines . They can also participate in [4+2] annulation reactions .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the presence of polar bonds and the ability to form hydrogen bonds . Their solubility in water can vary depending on the size and structure of the R groups attached to the nitrogen atom .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-5-thiophen-2-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16(17-13-14-7-2-1-3-8-14)11-5-4-9-15-10-6-12-19-15/h1-3,6-8,10,12H,4-5,9,11,13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLGHGXCJVLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-thiophen-2-ylpentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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